2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine group at the 2-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine in the presence of a base such as potassium carbonate. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The chlorine atom in the precursor 2-chloropyrimidine can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are used.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-2-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
4-(Trifluoromethyl)pyrimidine: Lacks the piperazine group, affecting its biological activity.
2-(Piperazin-2-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position.
Uniqueness
2-(Piperazin-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the piperazine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile intermediate in drug discovery and development.
Properties
Molecular Formula |
C9H11F3N4 |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-piperazin-2-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-15-8(16-7)6-5-13-3-4-14-6/h1-2,6,13-14H,3-5H2 |
InChI Key |
AEIRRERMVZXZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.